2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring both an oxetane ring and a fused bicyclic octahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic synthesis techniques. One common approach starts with the formation of the oxetane ring, which can be achieved through [2+2] cycloaddition reactions involving alkenes and carbonyl compounds under photochemical conditions . The subsequent steps involve the construction of the octahydropyrrolo[3,4-c]pyrrole core, often through cyclization reactions that may include intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the photochemical steps and high-pressure reactors for the cyclization processes. Catalysts and reagents would be selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the pyrrole ring, potentially opening new pathways for further functionalization.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while nucleophilic substitution can yield a variety of functionalized derivatives.
Scientific Research Applications
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)-pyrrole: Similar structure but lacks the fused bicyclic system.
Octahydropyrrolo[3,4-c]pyrrole: Lacks the oxetane ring, offering different reactivity and applications.
Oxetane derivatives: Various oxetane-containing compounds with different substituents and functional groups.
Uniqueness
2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to the combination of the oxetane ring and the fused bicyclic system, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1537884-23-3 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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